molecular formula C16H24N4O4 B14642204 L-Valyl-L-tyrosylglycinamide CAS No. 54604-42-1

L-Valyl-L-tyrosylglycinamide

Cat. No.: B14642204
CAS No.: 54604-42-1
M. Wt: 336.39 g/mol
InChI Key: BMXRIXDNRRMNPV-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valyl-L-tyrosylglycinamide (Val-Tyr-Gly-NH₂) is a tripeptide composed of three amino acid residues: L-valine, L-tyrosine, and glycinamide. Its structure includes a valine residue at the N-terminal, tyrosine (with an aromatic phenolic side chain) in the middle, and a glycinamide group at the C-terminal. The amidation of glycine enhances its stability against enzymatic degradation, making it a candidate for therapeutic and research applications.

Properties

CAS No.

54604-42-1

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C16H24N4O4/c1-9(2)14(18)16(24)20-12(15(23)19-8-13(17)22)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,18H2,1-2H3,(H2,17,22)(H,19,23)(H,20,24)/t12-,14-/m0/s1

InChI Key

BMXRIXDNRRMNPV-JSGCOSHPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (tyrosine and valine) are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques to meet the demands of pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Valyl-L-tyrosylglycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The biological activity and chemical reactivity of peptides depend on their amino acid sequence, side-chain functionalities, and terminal modifications. Below is a comparative analysis of L-Valyl-L-tyrosylglycinamide with other peptides:

Table 1: Key Structural and Functional Differences
Compound Name Structure/Composition Unique Features Applications/Implications
This compound Val-Tyr-Gly-NH₂ Terminal glycinamide enhances stability; tyrosine enables aromatic interactions Potential neuroprotective or signaling roles
L-Tyrosyl-L-valyl-L-asparagine Tyr-Val-Asn Asparagine’s amide side chain facilitates hydrogen bonding Molecular targeting and enzyme-substrate studies
3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide Tyr(3-Iodo)-D-Ala-Phe-Gly-Val-Val-Gly-NH₂ Iodinated tyrosine enhances receptor binding; D-Ala improves metabolic stability Radiolabeled probes or therapeutic agents
Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine Gly-Val-Phe-Tyr-Cys-Gly Cysteine allows disulfide bond formation; larger size enables complex interactions Enzyme stabilization or industrial biocatalysts
L-Valinamide Val-NH₂ Simplified structure with terminal amide Model for studying peptide backbone interactions

Comparative Stability and Industrial Relevance

  • Enzymatic Stability: The glycinamide terminus in this compound reduces degradation by exopeptidases, similar to N-acetylated or D-amino acid-containing peptides .
  • Thermal Stability : Larger peptides like Glycyl-L-valyl-L-phenylalanyl-L-tyrosyl-L-cysteinylglycine () benefit from disulfide bonds, whereas smaller tripeptides rely on backbone hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.